![molecular formula C19H14BrN5O2 B2742429 N-(4-溴苯基)-2-(4-氧代-1-苯基吡唑并[3,4-d]嘧啶-5-基)乙酰胺 CAS No. 656831-80-0](/img/structure/B2742429.png)

N-(4-溴苯基)-2-(4-氧代-1-苯基吡唑并[3,4-d]嘧啶-5-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

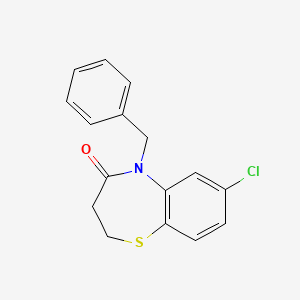

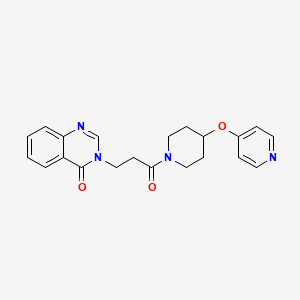

“N-(4-bromophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide” is a compound that has been mentioned in the context of anticancer activity . It is part of a series of pyrazolo[3,4-d]pyrimidine and urea hybrids .

Synthesis Analysis

The compound is synthesized as part of a series of pyrazolo[3,4-d]pyrimidine and urea hybrids . These compounds have been designed and evaluated for their anticancer activity in vitro and in vivo cancer models .Molecular Structure Analysis

The molecular structure of this compound is part of the pyrazolo[3,4-d]pyrimidine class of compounds . It is linked to a piperazine ring, bearing different aromatic moieties, through different linkages .Chemical Reactions Analysis

The compound has been evaluated for its cytotoxicity on 60-NCI cell lines . It has shown promising cytotoxicity against tested cancer cell lines .科学研究应用

放射性配体用于 PET 成像

一项关于使用 PET(正电子发射断层扫描)对易位蛋白(18 kDa)成像的放射性配体开发的研究突出了吡唑并[1,5-a]嘧啶乙酰胺的重要性。这些化合物(包括含氟-18 标记的化合物 DPA-714)展示了吡唑并[1,5-a]嘧啶衍生物在神经影像学中的实用性,特别是对于神经炎症和神经退行性疾病等疾病 (Dollé 等,2008)。

潜在的抗哮喘药

对与吡唑并[3,4-d]嘧啶具有结构基序的 triazolo[1,5-c]嘧啶的研究已经确定了具有介质释放抑制活性的化合物,表明其在哮喘治疗中的应用。这强调了嘧啶衍生物在呼吸系统疾病中更广泛的治疗潜力 (Medwid 等,1990)。

外周苯二氮卓受体配体

对作为选择性外周苯二氮卓受体(PBR)配体的 2-苯基吡唑并[1,5-a]嘧啶-3-基乙酰胺的研究有助于理解 PBR 在类固醇生物合成中的作用及其在焦虑和炎症等疾病中的影响。这项研究展示了吡唑并[3,4-d]嘧啶在开发针对受体靶点的选择性配体中的应用 (Selleri 等,2005)。

黄嘌呤氧化酶抑制剂

3-取代的 5,7-二羟基吡唑并[1,5-α]嘧啶的合成和评估证明了它们作为有效黄嘌呤氧化酶抑制剂的效用。这些化合物为痛风等疾病的治疗开发提供了见解,展示了吡唑并[3,4-d]嘧啶衍生物在解决代谢紊乱中的应用 (Springer 等,1976)。

磷酸二酯酶 1 抑制剂

一系列不同的 3-氨基吡唑并[3,4-d]嘧啶酮因其作为磷酸二酯酶 1 (PDE1) 抑制剂的作用而受到研究,在治疗与神经退行性和神经精神疾病相关的认知缺陷方面具有潜在应用。这项研究突出了吡唑并[3,4-d]嘧啶衍生物在开发用于中枢神经系统疾病的新型疗法中的重要性 (Li 等,2016)。

作用机制

Target of Action

The primary targets of this compound are Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and P-glycoprotein . EGFR-TK is a cell surface receptor that is involved in the regulation of cell growth and differentiation . P-glycoprotein is a membrane protein that pumps many foreign substances out of cells .

Mode of Action

This compound inhibits the activity of EGFR-TK, thereby blocking the signal transduction pathways that lead to DNA synthesis and cell proliferation . It also inhibits P-glycoprotein, which can increase the intracellular concentration of therapeutic drugs .

Biochemical Pathways

By inhibiting EGFR-TK, this compound interferes with the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are critical for cell proliferation and survival . The inhibition of P-glycoprotein can affect the absorption, distribution, metabolism, and excretion of many drugs .

Pharmacokinetics

The inhibition of p-glycoprotein can potentially improve the bioavailability of therapeutic drugs .

Result of Action

The inhibition of EGFR-TK by this compound can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells . The inhibition of P-glycoprotein can enhance the efficacy of therapeutic drugs .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs that are substrates or inhibitors of P-glycoprotein can affect its activity . The expression level of EGFR-TK can also influence the efficacy of this compound .

未来方向

属性

IUPAC Name |

N-(4-bromophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN5O2/c20-13-6-8-14(9-7-13)23-17(26)11-24-12-21-18-16(19(24)27)10-22-25(18)15-4-2-1-3-5-15/h1-10,12H,11H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLSXQIXWSWWTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2742349.png)

![7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2742350.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2742356.png)

![5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2742357.png)

![2-Methyl-4-[[1-[2-(triazol-2-yl)ethyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2742362.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiophene-2-carboxamide](/img/structure/B2742365.png)